molecular formula C7H15NO B1650723 (3S)-3-ethoxypiperidine CAS No. 1190737-22-4

(3S)-3-ethoxypiperidine

Cat. No.: B1650723
CAS No.: 1190737-22-4
M. Wt: 129.20
InChI Key: RYNGVDXHFTWXDH-ZETCQYMHSA-N
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Description

(3S)-3-ethoxypiperidine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bioactive Compounds

The 3-hydroxypiperidine scaffold is a prominent structure found in many bioactive compounds and natural products, indicating the importance of piperidine derivatives in the synthesis of pharmaceutically relevant molecules. Research efforts have been directed towards developing enantioselective methodologies for constructing hydroxypiperidine scaffolds, as seen in the work of Ishida et al. (2015), who reported an atom-economic, enantioselective construction of 3-hydroxypiperidine scaffolds utilizing a sequential action of light and rhodium on N-allylglyoxylamides (Ishida, Nečas, Masuda, & Murakami, 2015).

Material Science Applications

In the realm of materials science, the modification of small molecules like (3S)-3-ethoxypiperidine derivatives has been explored for the development of organic solar cells. For instance, Ni et al. (2015) designed and synthesized acceptor-donor-acceptor small molecules incorporating a dithienosilole core and 3-ethyl-rhodanine end-capping groups, achieving power conversion efficiencies over 8%. This study highlights the potential of piperidine derivatives in tuning the photovoltaic performance of organic solar cells (Ni, Li, Liu, Wan, Feng, Kan, Zhang, Zhang, & Chen, 2015).

Properties

IUPAC Name

(3S)-3-ethoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGVDXHFTWXDH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313732
Record name (3S)-3-Ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190737-22-4
Record name (3S)-3-Ethoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190737-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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